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Cat. No.: B3044028 Get Quote

An In-depth Technical Guide to DMTAP: Structure, Properties, and Applications

Introduction
1,2-dimyristoyl-3-trimethylammonium-propane (DMTAP) is a synthetic cationic lipid renowned

for its utility in drug delivery and gene therapy research. Its amphiphilic structure, comprising a

permanently cationic headgroup and saturated hydrocarbon chains, enables the formation of

liposomes and other lipid nanoparticles. These structures can efficiently encapsulate and

transport therapeutic molecules, such as nucleic acids and small molecule drugs, across

cellular membranes. This guide provides a detailed examination of the molecular structure of

DMTAP, its physicochemical properties, and its applications, with a focus on experimental

protocols and mechanistic pathways relevant to researchers in the field.

Molecular Structure of DMTAP
The chemical architecture of DMTAP is fundamental to its function as a transfection agent and

drug delivery vehicle. It consists of two primary components: a hydrophilic headgroup and two

hydrophobic hydrocarbon chains.

Headgroup: The headgroup of DMTAP is a trimethylammonium-propane moiety. The

nitrogen atom is quaternized, meaning it is bonded to four carbon atoms (three methyl

groups and one propyl group). This configuration confers a permanent positive charge that is

independent of the surrounding pH. This constant charge is crucial for its electrostatic
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interaction with anionic molecules like phosphate groups in DNA and RNA, driving the

formation of lipid-polynucleotide complexes (lipoplexes).

Hydrocarbon Chains: DMTAP possesses two myristoyl chains, which are saturated

hydrocarbon chains each containing 14 carbon atoms (C14:0). These chains are attached to

the glycerol-like propane backbone via ester linkages at the sn-1 and sn-2 positions. The

saturated nature of these chains allows for tight packing within a lipid bilayer, resulting in a

relatively high phase transition temperature and the formation of stable, rigid liposomal

structures.

Physicochemical Properties
The bulk properties of DMTAP and the liposomes it forms are dictated by its molecular

structure. These properties are critical for predicting its behavior in vitro and in vivo.

Property Value Significance

Molecular Weight 602.0 g/mol
Essential for calculating molar

concentrations in formulations.

Chemical Formula C₃₄H₇₀NO₄⁺
Defines the elemental

composition of the lipid.

Phase Transition Temp (Tm) 23 °C (73.4 °F)

The temperature at which the

lipid bilayer transitions from a

gel-like to a fluid-like state. It

affects membrane fluidity and

stability.

Critical Micelle Conc. (CMC) ~ 1.5 x 10⁻⁵ M

The concentration above

which DMTAP molecules self-

assemble into micelles in

aqueous solution.

Headgroup pKa Not Applicable

As a quaternary ammonium

cation, the headgroup has a

permanent positive charge and

does not undergo

protonation/deprotonation.
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Key Experimental Protocols
Protocol for DMTAP Liposome Preparation via Thin-Film
Hydration
This protocol describes a common method for preparing unilamellar vesicles composed of

DMTAP, often in combination with a helper lipid like 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine (DOPE).

Materials:

DMTAP chloride salt

DOPE

Chloroform

Hydration buffer (e.g., sterile water, PBS, or HEPES-buffered saline)

Rotary evaporator

Water bath sonicator or bath sonicator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

Lipid Dissolution: Dissolve DMTAP and DOPE (e.g., at a 1:1 molar ratio) in chloroform in a

round-bottom flask.

Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to

a temperature above the lipid's phase transition temperature (~30-35°C) to evaporate the

chloroform under reduced pressure. A thin, uniform lipid film will form on the flask's inner

surface.

Vacuum Drying: Dry the lipid film further under high vacuum for at least 2 hours to remove

any residual solvent.
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Hydration: Add the desired hydration buffer to the flask. The volume depends on the desired

final lipid concentration (e.g., 1-10 mM).

Vesicle Formation: Agitate the flask by vortexing or gentle shaking at a temperature above

the Tm. This process hydrates the lipid film, causing it to swell and form multilamellar

vesicles (MLVs).

Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV

suspension to extrusion. Load the suspension into a pre-heated extruder and pass it through

a polycarbonate membrane with a defined pore size (e.g., 100 nm) for an odd number of

passes (e.g., 11-21 times). This process yields large unilamellar vesicles (LUVs).

Protocol for Liposome Characterization
A. Size and Polydispersity Index (PDI) Measurement:

Sample Preparation: Dilute a small aliquot of the liposome suspension in the hydration buffer

to avoid multiple scattering effects.

Instrument Setup: Use a Dynamic Light Scattering (DLS) instrument. Set the temperature to

25°C and allow the system to equilibrate.

Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument.

Perform at least three measurements to ensure reproducibility.

Data Analysis: The instrument's software will report the z-average diameter (hydrodynamic

size) and the PDI. A PDI value below 0.2 indicates a monodisperse population of liposomes.

B. Zeta Potential Measurement:

Sample Preparation: Dilute the liposome suspension in a low-ionic-strength buffer (e.g., 10

mM NaCl) to an appropriate concentration for the instrument.

Instrument Setup: Use an instrument capable of Laser Doppler Velocimetry (LDV), often

integrated with a DLS system.

Measurement: Inject the sample into a specialized zeta potential cell. The instrument applies

an electric field and measures the velocity of the particles.
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Data Analysis: The software calculates the zeta potential based on the electrophoretic

mobility. For cationic lipids

To cite this document: BenchChem. [Dmtap headgroup and hydrocarbon chain structure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3044028#dmtap-headgroup-and-hydrocarbon-chain-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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